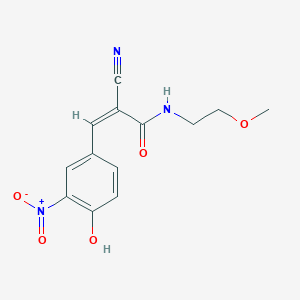
(Z)-2-Cyano-3-(4-hydroxy-3-nitrophenyl)-N-(2-methoxyethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Cyano-3-(4-hydroxy-3-nitrophenyl)-N-(2-methoxyethyl)prop-2-enamide, also known as CNP-HEM, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of enamide compounds and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of (Z)-2-Cyano-3-(4-hydroxy-3-nitrophenyl)-N-(2-methoxyethyl)prop-2-enamide is not fully understood. However, it has been proposed that (Z)-2-Cyano-3-(4-hydroxy-3-nitrophenyl)-N-(2-methoxyethyl)prop-2-enamide exerts its effects by modulating various signaling pathways involved in inflammation, apoptosis, and oxidative stress. For example, (Z)-2-Cyano-3-(4-hydroxy-3-nitrophenyl)-N-(2-methoxyethyl)prop-2-enamide has been found to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Furthermore, (Z)-2-Cyano-3-(4-hydroxy-3-nitrophenyl)-N-(2-methoxyethyl)prop-2-enamide has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
(Z)-2-Cyano-3-(4-hydroxy-3-nitrophenyl)-N-(2-methoxyethyl)prop-2-enamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation, induce apoptosis in cancer cells, and reduce oxidative stress in the brain. Furthermore, (Z)-2-Cyano-3-(4-hydroxy-3-nitrophenyl)-N-(2-methoxyethyl)prop-2-enamide has been found to modulate various signaling pathways involved in these processes.
Advantages and Limitations for Lab Experiments
One of the advantages of using (Z)-2-Cyano-3-(4-hydroxy-3-nitrophenyl)-N-(2-methoxyethyl)prop-2-enamide in lab experiments is its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anticancer, and neuroprotective properties, making it a valuable compound for further research. However, one of the limitations of using (Z)-2-Cyano-3-(4-hydroxy-3-nitrophenyl)-N-(2-methoxyethyl)prop-2-enamide is the lack of information regarding its mechanism of action. Further studies are needed to fully understand the molecular mechanisms of (Z)-2-Cyano-3-(4-hydroxy-3-nitrophenyl)-N-(2-methoxyethyl)prop-2-enamide.
Future Directions
There are several future directions for research on (Z)-2-Cyano-3-(4-hydroxy-3-nitrophenyl)-N-(2-methoxyethyl)prop-2-enamide. Firstly, further studies are needed to fully understand the mechanism of action of (Z)-2-Cyano-3-(4-hydroxy-3-nitrophenyl)-N-(2-methoxyethyl)prop-2-enamide. Secondly, studies are needed to investigate the potential therapeutic applications of (Z)-2-Cyano-3-(4-hydroxy-3-nitrophenyl)-N-(2-methoxyethyl)prop-2-enamide in various diseases, such as cancer and neurodegenerative diseases. Thirdly, studies are needed to investigate the pharmacokinetics and pharmacodynamics of (Z)-2-Cyano-3-(4-hydroxy-3-nitrophenyl)-N-(2-methoxyethyl)prop-2-enamide in vivo. Finally, studies are needed to investigate the potential side effects of (Z)-2-Cyano-3-(4-hydroxy-3-nitrophenyl)-N-(2-methoxyethyl)prop-2-enamide and its safety profile.
Synthesis Methods
The synthesis of (Z)-2-Cyano-3-(4-hydroxy-3-nitrophenyl)-N-(2-methoxyethyl)prop-2-enamide involves the reaction of 4-hydroxy-3-nitrobenzaldehyde with ethyl cyanoacetate in the presence of piperidine to form the intermediate product, (Z)-3-(4-hydroxy-3-nitrophenyl)-2-cyanoacrylate. The intermediate product is then reacted with 2-methoxyethylamine in the presence of acetic acid and sodium acetate to obtain the final product, (Z)-2-Cyano-3-(4-hydroxy-3-nitrophenyl)-N-(2-methoxyethyl)prop-2-enamide.
Scientific Research Applications
(Z)-2-Cyano-3-(4-hydroxy-3-nitrophenyl)-N-(2-methoxyethyl)prop-2-enamide has been found to exhibit potential therapeutic applications in various fields of research. It has been studied for its anti-inflammatory, anticancer, and neuroprotective properties. In an in vitro study, (Z)-2-Cyano-3-(4-hydroxy-3-nitrophenyl)-N-(2-methoxyethyl)prop-2-enamide was found to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting its potential as an anti-inflammatory agent. Furthermore, (Z)-2-Cyano-3-(4-hydroxy-3-nitrophenyl)-N-(2-methoxyethyl)prop-2-enamide has been found to induce apoptosis in cancer cells, making it a potential anticancer agent. In a recent study, (Z)-2-Cyano-3-(4-hydroxy-3-nitrophenyl)-N-(2-methoxyethyl)prop-2-enamide was also found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
(Z)-2-cyano-3-(4-hydroxy-3-nitrophenyl)-N-(2-methoxyethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c1-21-5-4-15-13(18)10(8-14)6-9-2-3-12(17)11(7-9)16(19)20/h2-3,6-7,17H,4-5H2,1H3,(H,15,18)/b10-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCFFIZIRZDJBL-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=CC1=CC(=C(C=C1)O)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)/C(=C\C1=CC(=C(C=C1)O)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(4-hydroxy-3-nitrophenyl)-N-(2-methoxyethyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

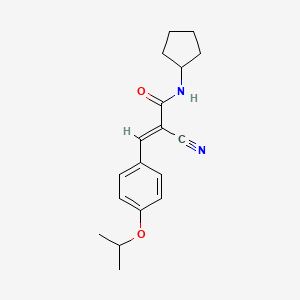

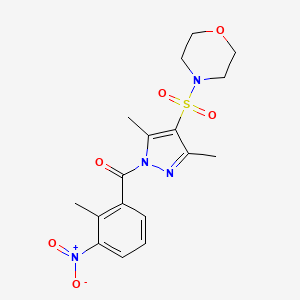

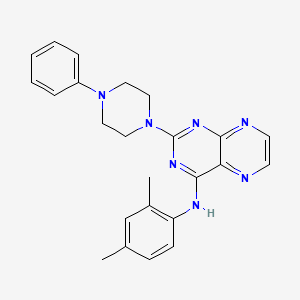
![N-(3,4-dimethoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2461026.png)


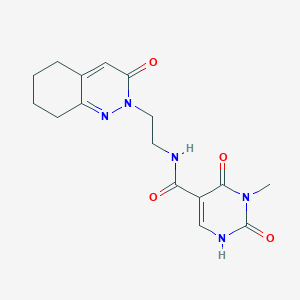

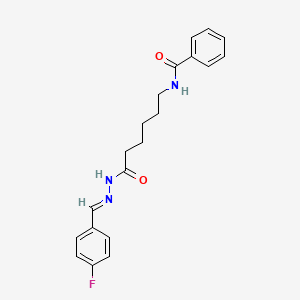

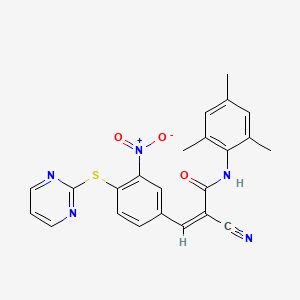
![1-(3,4-dimethylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2461037.png)